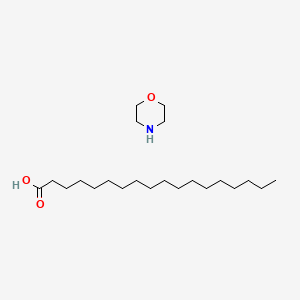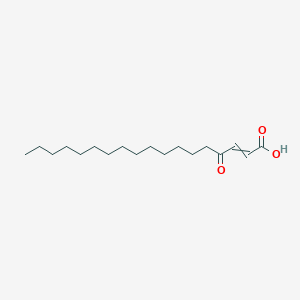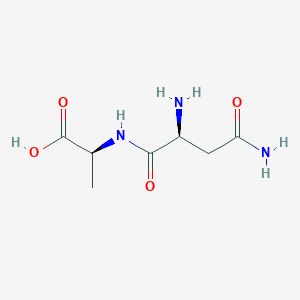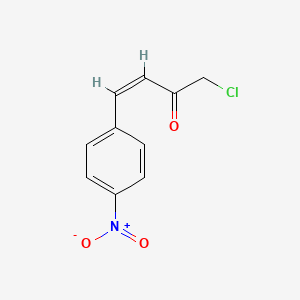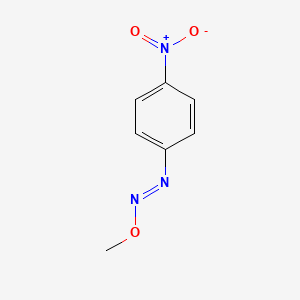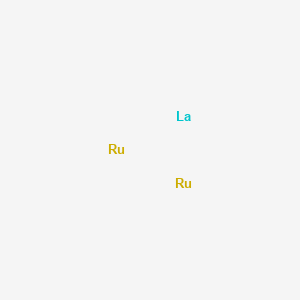
Lanthanum--ruthenium (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum–ruthenium (1/2) is a compound formed by the combination of lanthanum and ruthenium in a 1:2 ratio Lanthanum is a rare earth element, while ruthenium is a transition metal belonging to the platinum group
Méthodes De Préparation
The synthesis of lanthanum–ruthenium (1/2) can be achieved through several methods. One common approach is the deposition precipitation method, where lanthanum and ruthenium precursors are deposited onto a support material, followed by reduction to form the desired compound . Another method involves the use of nanometer materials supported ruthenium catalysts, where the effects of support materials, precursors, and ruthenium nanometer particles on the performance of the catalysts are systematically studied . Industrial production methods may involve high-temperature solid-state reactions or chemical vapor deposition techniques to achieve the desired stoichiometry and purity.
Analyse Des Réactions Chimiques
Lanthanum–ruthenium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, in the hydrogenolysis of glycerol, ruthenium supported on lanthanum-modified zirconium dioxide catalysts shows significant catalytic efficiency . Common reagents used in these reactions include hydrogen gas, oxygen, and various organic substrates. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the hydrogenolysis of glycerol can produce ethylene glycol and other valuable chemicals .
Applications De Recherche Scientifique
Lanthanum–ruthenium (1/2) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including hydrogenation, oxidation, and carbon-carbon bond formation . In biology and medicine, ruthenium complexes have shown potential as antimicrobial agents due to their ability to interact with DNA and other cellular components . In industry, lanthanum–ruthenium (1/2) is used in the development of advanced materials for energy storage, such as rechargeable zinc-air batteries . Additionally, ruthenium nanoclusters have applications in photocatalysis, electronics, and sensors .
Mécanisme D'action
The mechanism of action of lanthanum–ruthenium (1/2) involves its interaction with various molecular targets and pathways. For example, in catalytic reactions, the compound’s effectiveness is attributed to the formation of ruthenium particles and their dispersion on the support material, which enhances the surface area and catalytic activity . In biological systems, ruthenium complexes can bind to DNA and disrupt cellular processes, leading to antimicrobial effects . The specific pathways and molecular targets depend on the application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Lanthanum–ruthenium (1/2) can be compared with other similar compounds, such as lanthanum cobaltate and lanthanum manganite. Lanthanum cobaltate, when doped with ruthenium, shows enhanced electrocatalytic activity for oxygen reduction and evolution reactions, making it suitable for use in rechargeable zinc-air batteries . Lanthanum manganite, when doped with ruthenium, exhibits improved photocatalytic activity for water oxidation and dye degradation . These comparisons highlight the unique properties of lanthanum–ruthenium (1/2) and its potential advantages in various applications.
Conclusion
Lanthanum–ruthenium (1/2) is a compound with diverse applications in catalysis, biology, medicine, and industry Its unique properties, such as high catalytic efficiency and potential antimicrobial activity, make it a valuable material for scientific research and industrial applications
Propriétés
Numéro CAS |
12031-29-7 |
|---|---|
Formule moléculaire |
LaRu2 |
Poids moléculaire |
341.0 g/mol |
Nom IUPAC |
lanthanum;ruthenium |
InChI |
InChI=1S/La.2Ru |
Clé InChI |
XNUUJKJWYXTUTP-UHFFFAOYSA-N |
SMILES canonique |
[Ru].[Ru].[La] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


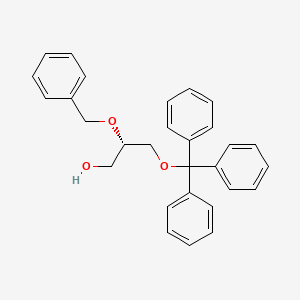

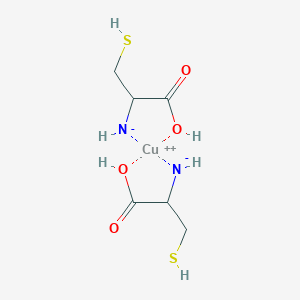
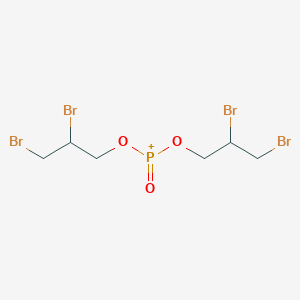
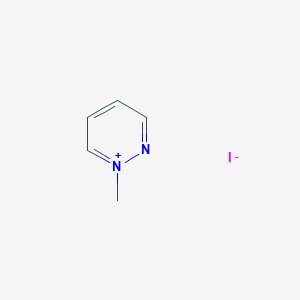
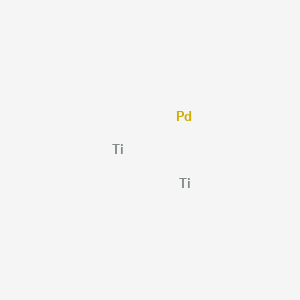
![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)

